molecular formula C24H27ClFN7O B12392294 Cdk4/6-IN-14

Cdk4/6-IN-14

货号: B12392294
分子量: 484.0 g/mol
InChI 键: YSHOLNDNMRZMSC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdk4/6-IN-14 is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK4/6, this compound can induce cell cycle arrest, making it a promising candidate for cancer therapy, especially in hormone receptor-positive breast cancer .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cdk4/6-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often published in specialized chemical synthesis journals.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions: Cdk4/6-IN-14 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

科学研究应用

Cdk4/6-IN-14 has a wide range of scientific research applications, including:

作用机制

Cdk4/6-IN-14 exerts its effects by binding to the ATP-binding site of CDK4/6, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase. The molecular targets involved include CDK4, CDK6, and the Rb protein. This mechanism is crucial for its anticancer activity, as it prevents the uncontrolled proliferation of cancer cells .

相似化合物的比较

Uniqueness: Cdk4/6-IN-14 is unique due to its specific binding affinity and potency against CDK4/6. It may also have a distinct toxicity profile and efficacy in different cancer types compared to other CDK4/6 inhibitors .

属性

分子式

C24H27ClFN7O

分子量

484.0 g/mol

IUPAC 名称

2-ethyl-6-[5-fluoro-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrimidin-4-yl]-3,4-dihydroisoquinolin-1-one;hydrochloride

InChI

InChI=1S/C24H26FN7O.ClH/c1-2-31-10-7-16-13-17(3-5-19(16)23(31)33)22-20(25)15-28-24(30-22)29-21-6-4-18(14-27-21)32-11-8-26-9-12-32;/h3-6,13-15,26H,2,7-12H2,1H3,(H,27,28,29,30);1H

InChI 键

YSHOLNDNMRZMSC-UHFFFAOYSA-N

规范 SMILES

CCN1CCC2=C(C1=O)C=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。